2-Oxa-8-thia-5-azaspiro[3.4]octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxa-5-thia-8-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-2-8-5(6-1)3-7-4-5/h6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDUUIKTRHYGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2(N1)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 2 Oxa 8 Thia 5 Azaspiro 3.4 Octane Derivatives
Reactions Involving the Oxetane (B1205548) Ring
The oxetane ring in the spirocyclic system is a key site for transformations, primarily driven by the relief of ring strain.
Ring-Opening Reactions and Derivatization
The cleavage of the oxetane ring can be initiated by nucleophiles, leading to a variety of functionalized azetidine (B1206935) derivatives. This reactivity is analogous to the well-documented ring-opening of other strained ethers. For instance, the reaction of 2-(chloromethyl)thiirane (B1265399) with nucleophiles can result in products of ring-opening, a process that is influenced by the solvent and reaction conditions. researchgate.net In a similar vein, nucleophilic attack on the oxetane carbon atoms of the 2-Oxa-8-thia-5-azaspiro[3.4]octane system would lead to the formation of a primary alcohol, providing a handle for further derivatization.
The reaction of 2-(1-haloalkyl)oxiranes with sulfur nucleophiles proceeds via a nucleophilic ring-opening of the oxirane to yield γ-halo-β-hydroxyalkanethiols. nih.gov By analogy, a nucleophile attacking the oxetane ring of the spirocycle would result in a functionalized N-spirocyclic azetidine.
| Nucleophile | Proposed Product Structure |
| Amine (R-NH₂) | N-(1-((3-(R-amino)propan-1-ol)methyl)azetidin-3-yl)sulfide |
| Thiol (R-SH) | N-(1-((3-(R-thio)propan-1-ol)methyl)azetidin-3-yl)sulfide |
| Cyanide (CN⁻) | N-(1-((3-hydroxy-4-cyanobutyl)methyl)azetidin-3-yl)sulfide |
Ring-Expansion Reactions
Ring-expansion reactions offer a pathway to larger, more complex heterocyclic systems. While direct examples on this compound are not extensively documented, analogous transformations in similar systems provide a strong precedent. For example, the ring expansion of thiiranes to thietanes can be induced by electrophilic carbenoids. acs.org A similar strategy could potentially be employed to expand the oxetane ring into a tetrahydrofuran (B95107) moiety.
Another relevant transformation is the thiirane–thietane (B1214591) rearrangement observed in reactions of 2-(α-haloalkyl)thiiranes, where the three-membered ring expands to a four-membered one. researchgate.net This suggests that under certain conditions, intramolecular rearrangements could lead to ring expansion of the oxetane.
Reactions at the Thietane Moiety
The thietane portion of the spirocycle provides a reactive sulfur center that can undergo various transformations.
Oxidation of the Sulfur Atom to Sulfoxides and Sulfones
The sulfur atom in the thietane ring is readily oxidized to the corresponding sulfoxide (B87167) and sulfone. libretexts.org These oxidations can significantly alter the chemical and physical properties of the molecule, including its polarity and hydrogen bonding capacity. The synthesis of thietane 1-oxide and thietane 1,1-dioxide derivatives has been demonstrated from related thietane precursors. researchgate.net
The oxidation is typically achieved using common oxidizing agents. The choice of reagent and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone.
| Oxidizing Agent | Product |
| Hydrogen Peroxide (H₂O₂) | This compound 8-oxide |
| meta-Chloroperoxybenzoic acid (m-CPBA) | This compound 8,8-dioxide |
Nucleophilic and Electrophilic Transformations at Sulfur
The sulfur atom of the thietane ring can act as a nucleophile or be attacked by electrophiles. The high nucleophilicity of sulfur compared to oxygen allows sulfides to react with alkyl halides to form sulfonium (B1226848) salts. libretexts.org This reaction, when applied to the spirocycle, would generate a ternary sulfonium salt, introducing a positive charge and enhancing the leaving group ability of the sulfur-containing moiety. libretexts.org
Conversely, the sulfur can be the target of nucleophilic attack, particularly when activated. acs.orgacsgcipr.org In reactions analogous to the Pummerer rearrangement, an activated sulfoxide can be attacked by a nucleophile at the sulfur atom. acs.org The sulfur can also act as an electrophile when attached to a good leaving group, enabling thioalkylation reactions. acsgcipr.org Furthermore, electrophilic addition reactions using reagents like disulfur (B1233692) dichloride are known to form various sulfur-containing heterocycles, indicating the potential for the thietane sulfur to react with strong electrophiles. researchgate.net The formation of stable thiiranium ions from the reaction of alkenes with sulfenyl halides highlights the ability of sulfur to participate in electrophilic processes. researchgate.net
Reactions at the Azetidine Nitrogen and Functional Group Manipulations
The azetidine nitrogen is a key handle for functionalization and modification of the spirocyclic scaffold. Azetidines are important motifs in medicinal chemistry, and methods for their functionalization are well-developed. rsc.orgnih.gov
The nitrogen atom can be readily functionalized, for example, through acylation, alkylation, or sulfonylation. In many synthetic routes involving spirocyclic azetidines, the nitrogen is protected, often with a tert-butoxycarbonyl (Boc) group. nih.gov This protecting group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free NH-azetidine. nih.gov This deprotection opens the door for a wide range of subsequent N-functionalization reactions to build molecular diversity. nih.govresearchgate.net
The reactivity of the azetidine ring itself, driven by ring strain, can also be harnessed. rsc.org While stable, the ring can be opened under specific conditions, providing a route to linear amino alcohol derivatives. For instance, treatment of an N-Boc spirocyclic azetidine oxindole (B195798) with TFA led to a ring-expanded oxazinan-2-one, demonstrating the potential for skeletal rearrangements. nih.gov
| Reaction Type | Reagent | Product |
| N-Acylation | Acetyl Chloride | N-acetyl-2-Oxa-8-thia-5-azaspiro[3.4]octane |
| N-Sulfonylation | Tosyl Chloride | N-tosyl-2-Oxa-8-thia-5-azaspiro[3.4]octane |
| N-Boc Deprotection | Trifluoroacetic Acid (TFA) | This compound (free amine) |
N-Functionalization (Alkylation, Acylation, Amidation)
The secondary amine within the thiazolidine (B150603) ring of the this compound scaffold serves as a key handle for introducing molecular diversity. Standard N-functionalization reactions, such as alkylation, acylation, and amidation, can be readily employed to append a wide array of substituents. These transformations are crucial for modulating the physicochemical properties and biological activity of the resulting molecules.
N-Alkylation: The nucleophilic nitrogen can be alkylated using various alkyl halides or other electrophilic alkylating agents. The reaction conditions can be tailored to achieve mono-alkylation, and the choice of solvent and base is critical to ensure high yields and minimize side reactions.
N-Acylation: Acylation of the nitrogen atom is a common strategy to introduce amide functionalities. This is typically achieved by reacting the parent spirocycle with acyl chlorides or acid anhydrides in the presence of a suitable base to neutralize the hydrogen chloride byproduct. These amide derivatives can serve as important intermediates for further functionalization or as final products with specific biological targets.
N-Amidation: While direct N-amidation is less common, the synthesis of urea (B33335) and carbamate (B1207046) derivatives is a valuable transformation. For instance, the reaction with isocyanates or carbamoyl (B1232498) chlorides can furnish the corresponding ureas and carbamates, respectively. These functional groups are known to participate in hydrogen bonding and can significantly influence the binding affinity of a molecule to its biological target.
Research into the functionalization of related thia-azaspiro[3.4]octane systems has demonstrated the feasibility of these transformations. For example, in the synthesis of novel spirocyclic modules for drug discovery, the nitrogen atom of a 6-thia-2-azaspiro[3.4]octane was successfully functionalized, highlighting the robustness of this approach. lookchem.com
| Reagent | Reaction Type | Functional Group Introduced | Reference |
| Alkyl Halide | N-Alkylation | Alkyl | lookchem.com |
| Acyl Chloride | N-Acylation | Acyl | lookchem.com |
| Isocyanate | N-Urea Formation | Carbamoyl | lookchem.com |
Derivatization of Pendant Functional Groups on the Spirocycle
Beyond N-functionalization, the this compound scaffold can be designed to incorporate additional functional groups on either the oxetane or thiazolidine ring. These "pendant" groups provide further opportunities for chemical modification and the introduction of new properties.
For instance, a carboxylate group attached to the spirocyclic core can be converted into a variety of other functionalities. Saponification of a methyl ester to the corresponding carboxylic acid has been shown to proceed smoothly in related systems. lookchem.com This carboxylic acid can then be subjected to a Curtius rearrangement to yield an amine, providing an orthogonal site for further derivatization. lookchem.com
The presence of a ketone or hydroxyl group on the spirocycle also opens up a wide range of synthetic possibilities. A ketone can undergo reduction to a secondary alcohol, which can then be used in esterification or etherification reactions. Alternatively, the ketone can be a site for nucleophilic addition reactions.
The strategic functionalization of these pendant groups allows for the creation of multifunctional modules that can be used to explore new areas of chemical space in the context of drug discovery. lookchem.com
| Starting Material | Reagent(s) | Transformation | Product Functional Group | Reference |
| Spirocyclic Ester | 1. LiOH, H₂O 2. (PhO)₂P(O)N₃, Et₃N; then t-BuOH | Saponification followed by Curtius Rearrangement | Boc-protected Amine | lookchem.com |
Chemo-, Regio-, and Stereoselectivity in Transformations of this compound Derivatives
The selective transformation of one functional group in the presence of others is a critical aspect of the chemical synthesis of complex molecules. The this compound framework, with its multiple heteroatoms and potential for various functional groups, presents interesting challenges and opportunities in terms of chemo-, regio-, and stereoselectivity.
Chemoselectivity: In a molecule containing both a secondary amine and other reactive sites, such as an ester or a ketone, selective reactions can often be achieved by careful choice of reagents and reaction conditions. For example, acylation can be directed to the more nucleophilic nitrogen atom over a less reactive ester. Similarly, the reduction of a ketone can be performed in the presence of an ester using specific reducing agents.
Regioselectivity: In cases where the spirocycle itself is unsymmetrically substituted, the question of regioselectivity arises. For instance, if both the oxetane and thiazolidine rings bear substituents, reactions at one site over the other will depend on the relative reactivity of the functional groups and potential steric hindrance imposed by the spirocyclic structure.
Stereoselectivity: The spirocyclic nature of the this compound core introduces stereocenters. Transformations of this scaffold can, therefore, lead to the formation of diastereomers or enantiomers. The development of stereoselective syntheses is crucial for accessing single isomers, which often exhibit distinct biological activities. Enantioselective approaches to related azaspiro[3.4]octanes have been reported, indicating that stereocontrol is an achievable goal in this class of compounds. lookchem.com The rigid conformation of the spirocycle can influence the facial selectivity of reactions at adjacent functional groups, allowing for substrate-controlled diastereoselective transformations.
The pursuit of selective transformations is a key theme in the synthesis of novel spirocyclic modules for drug discovery, as it enables the precise construction of molecules with well-defined three-dimensional structures and functionalities. lookchem.com
Conformational Analysis and Stereochemistry of 2 Oxa 8 Thia 5 Azaspiro 3.4 Octane Systems
Conformational Flexibility and Rigidity in Spiro[3.4]octane Ring Systems
Spiro[3.4]octane, the parent carbocyclic framework, consists of a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring sharing a single carbon atom. This spiro fusion imparts significant conformational constraints compared to their individual monocyclic counterparts. The cyclobutane ring is inherently puckered to alleviate torsional strain, with a barrier to ring inversion. The cyclopentane ring is highly flexible, adopting a continuous series of envelope and twist conformations that rapidly interconvert through a process known as pseudorotation.
Influence of Oxygen, Sulfur, and Nitrogen Heteroatoms on Ring Conformation
The introduction of oxygen, sulfur, and nitrogen heteroatoms into the spiro[3.4]octane framework to form 2-Oxa-8-thia-5-azaspiro[3.4]octane significantly influences its conformational preferences.
The oxetane (B1205548) ring (2-oxa) is a four-membered heterocycle with considerable ring strain. illinois.edu It adopts a puckered conformation to minimize eclipsing interactions. acs.org The C-O-C bond angle is typically around 92°, and the C-C-O and C-C-C angles are also compressed. acs.org The presence of the oxygen atom introduces polarity and the potential for hydrogen bonding, which can further influence conformational preferences, especially in the presence of suitable functional groups or in polar solvents. nih.gov The oxetane ring can act as a conformational lock, rigidifying the structure in its vicinity. nih.gov
The tetrahydrothiophene (B86538) ring (8-thia) is a five-membered sulfur-containing heterocycle. Like cyclopentane, it is non-planar and exists in envelope and twist (half-chair) conformations to relieve torsional strain. nih.govacs.org The barrier to pseudorotation in tetrahydrothiophene is generally low, indicating significant flexibility. acs.org The larger size of the sulfur atom compared to carbon, and its longer C-S bond lengths, influence the ring's geometry and its puckering amplitude.
The interplay of these three heteroatoms results in a complex conformational landscape for this compound. The rigid, puckered oxetane ring will likely influence the preferred conformation of the more flexible tetrahydrothiophene ring through the connecting nitrogen-containing ring.
Table 1: Comparison of Conformational Properties of Constituent Ring Systems
| Ring System | Key Conformational Features | Typical Bond Angles | Flexibility |
| Oxetane | Puckered conformation | C-O-C ~92°, C-C-O ~92°, C-C-C ~85° acs.org | Relatively Rigid nih.gov |
| Tetrahydrothiophene | Envelope and Twist conformations, Pseudorotation | C-S-C ~93°, C-C-S ~106°, C-C-C ~105° | Flexible acs.org |
| Cyclopentane (for comparison) | Envelope and Twist conformations, Pseudorotation | C-C-C ~105° | Highly Flexible |
Diastereoselective Control in the Synthesis of this compound Derivatives
The synthesis of substituted derivatives of this compound would likely involve strategies that allow for the control of stereochemistry at multiple centers. The spirocyclic nature of the target molecule means that substituents on the rings can exist as diastereomers.
Diastereoselective synthesis of spirocyclic systems often relies on substrate-controlled or reagent-controlled methods. For instance, the pre-existing stereochemistry in a starting material can direct the stereochemical outcome of a cyclization reaction to form one of the rings. The development of diastereoselective routes to novel spiro compounds is an active area of research, with methods like the hetero-Diels-Alder reaction being employed to create complex spiro-heterocyclic frameworks with high diastereoselectivity. rsc.org The synthesis of spiroindolines, for example, has been achieved with high diastereoselectivity using palladium-catalyzed intramolecular annulations. nih.gov
In the context of this compound, a potential synthetic strategy could involve the diastereoselective formation of either the oxetane or the tetrahydrothiophene ring onto a pre-formed heterocyclic precursor. The choice of catalysts and reaction conditions would be crucial in controlling the relative stereochemistry of the newly formed stereocenters. nih.gov
Enantiomeric Purity and Chiral Resolution Techniques for this compound Enantiomers
The this compound scaffold is inherently chiral if the substitution pattern does not include a plane of symmetry. Therefore, it can exist as a pair of enantiomers. For applications in fields such as medicinal chemistry, the separation of these enantiomers is often necessary, as they can exhibit different biological activities.
The determination of enantiomeric purity and the separation of enantiomers (chiral resolution) can be achieved through several techniques. mdpi.com Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase, is a powerful method for both analytical determination of enantiomeric excess and for preparative separation of enantiomers. mdpi.comnih.gov
Another common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, having different physical properties, can be separated by techniques like crystallization. wikipedia.org Following separation, the chiral resolving agent is removed to yield the pure enantiomers.
The absolute configuration of the separated enantiomers can be determined by methods such as X-ray crystallography of a single crystal or through spectroscopic techniques like vibrational circular dichroism (VCD) or by creating diastereomeric derivatives and analyzing them with NMR spectroscopy. researchgate.net
Theoretical and Computational Investigations of Conformation and Stability
In the absence of experimental data, theoretical and computational chemistry provides a powerful tool to investigate the conformational landscape and relative stabilities of different isomers of this compound.
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to:
Optimize Geometries: Determine the lowest energy conformations of the molecule, including the puckering of the rings and the orientation of substituents.
Calculate Relative Energies: Compare the stabilities of different diastereomers and conformers. The results of these calculations can help predict the major species present at equilibrium.
Analyze Electronic Properties: Investigate the molecular electrostatic potential to understand regions of high or low electron density, which can provide insights into intermolecular interactions. researchgate.net
Simulate Spectroscopic Data: Predict NMR chemical shifts and coupling constants, which can be compared with experimental data to confirm the proposed structures.
Computational studies on related heterocyclic and spirocyclic systems have successfully predicted their conformational preferences and have been instrumental in understanding the factors that govern their stability. For instance, computational studies on paclitaxel (B517696) have highlighted the role of the oxetane ring as a conformational lock. nih.gov Similar in silico studies on this compound would be invaluable in elucidating its three-dimensional structure and energetic properties.
Applications in Medicinal Chemistry Research and Structure Activity Relationship Sar Studies
2-Oxa-8-thia-5-azaspiro[3.4]octane as a Three-Dimensional Scaffold for Drug Discovery
The this compound scaffold is a bicyclic system characterized by a central spiro-carbon atom shared between a four-membered oxetane (B1205548) ring and a five-membered thiazolidine (B150603) ring. This compact and rigid framework offers a unique three-dimensional geometry that is distinct from more traditional, often planar, aromatic and heteroaromatic systems.
Exploration of Underexplored Chemical Space in Drug Design
The introduction of spirocyclic scaffolds like this compound allows medicinal chemists to venture into novel areas of chemical space. mdpi.com The defined exit vectors for substituents from the spirocyclic core enable a systematic exploration of the three-dimensional space within a biological target's binding site. mdpi.com This is a significant departure from the "flatland" of many conventional drug molecules and can lead to the discovery of compounds with novel mechanisms of action and improved selectivity. The presence of both oxygen and sulfur heteroatoms within the this compound framework further expands the potential for diverse chemical modifications and interactions with biological targets. mdpi.com
Modulation of Molecular Properties for Optimized Biological Interaction
The incorporation of the this compound scaffold can significantly influence a molecule's physicochemical properties, which are critical for its pharmacokinetic and pharmacodynamic profile. The inherent three-dimensionality and increased fraction of sp3-hybridized carbon atoms, a characteristic of spirocycles, can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flatter aromatic counterparts. The oxetane ring, in particular, is known to be a valuable motif in drug design, often improving aqueous solubility and acting as a metabolic "soft spot" that can be engineered for controlled degradation. The thiazolidine portion of the scaffold introduces a sulfur atom, which can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, thereby fine-tuning the binding affinity and selectivity of a ligand for its target.
Design Principles for this compound Analogs in Target-Oriented Research
The rational design of analogs based on the this compound scaffold for a specific biological target requires careful consideration of several factors. The inherent rigidity of the spirocyclic core means that the relative orientation of substituents is largely fixed. This allows for a more precise positioning of key pharmacophoric elements to match the topology of the target's binding pocket.
Key design principles include:
Vectorial Display of Functionality: The substituents on the oxetane and thiazolidine rings will project into space at defined angles. Computational modeling can be employed to predict these vectors and design analogs where the functional groups align optimally with key interaction points on the target protein.
Modulation of Heteroatom Interactions: The oxygen and sulfur atoms of the core scaffold, as well as the nitrogen atom of the thiazolidine ring, can serve as hydrogen bond acceptors or donors. The design of analogs should consider the potential for these interactions and how they can be leveraged to enhance binding affinity and selectivity.
Stereochemical Control: The spiro-carbon atom in this compound is a stereocenter. Furthermore, substitutions on the rings can introduce additional stereocenters. The synthesis of stereochemically pure isomers is crucial, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
While specific and detailed SAR studies for a broad range of this compound derivatives are not extensively documented in publicly available literature, general principles derived from related spirocyclic systems can be extrapolated. The primary goal of SAR studies is to systematically modify the structure of a lead compound to understand how these changes affect its biological activity.
Correlation of Structural Modifications with Receptor Binding and Biological Activity
For derivatives of this compound, SAR studies would typically involve the systematic variation of substituents at different positions on the heterocyclic rings. For instance, modifications could be made to the nitrogen atom of the thiazolidine ring, or to the carbon atoms of either the oxetane or thiazolidine rings.
Hypothetical SAR Exploration:
| Position of Modification | Type of Modification | Potential Impact on Activity |
| Thiazolidine Nitrogen (N5) | Alkylation, Acylation, Arylation | Altering the size and electronics at this position can influence interactions with the target and modulate physicochemical properties like lipophilicity and basicity. |
| Oxetane Ring | Substitution with small alkyl or polar groups | Can probe for specific pockets within the binding site and influence solubility and metabolic stability. |
| Thiazolidine Ring | Substitution at C4 or C6 | Can introduce additional points of interaction and affect the overall conformation of the molecule. |
This table is a hypothetical representation of potential SAR studies and does not reflect published experimental data.
The biological activity, such as receptor binding affinity (e.g., Ki values) or functional activity (e.g., EC50 or IC50 values), would be measured for each analog. By comparing the activities of a series of related compounds, researchers can deduce which structural features are essential for activity and which can be modified to improve the desired properties.
Positional and Stereochemical Effects on SAR
The precise placement of substituents on the this compound scaffold is critical. A functional group at one position might lead to a potent and selective compound, while the same group at a different position could result in a complete loss of activity. This is due to the highly defined three-dimensional arrangement of the molecule.
Furthermore, as mentioned earlier, stereochemistry plays a pivotal role. The synthesis and biological evaluation of individual enantiomers and diastereomers are essential to fully understand the SAR. It is common for one stereoisomer to be significantly more active than the other (the eutomer vs. the distomer), highlighting the importance of a precise three-dimensional fit with the biological target.
Emerging Therapeutic Applications of Spiro[3.4]octane Scaffolds in Modern Drug Discovery
The rigid, three-dimensional structure of spirocyclic scaffolds has garnered significant attention in medicinal chemistry. sigmaaldrich.combldpharm.com These unique molecular architectures offer an escape from the "flatland" of traditional aromatic compounds, providing access to novel chemical space and potentially improving physicochemical properties of drug candidates. bldpharm.comresearchgate.net The incorporation of heteroatoms, such as oxygen and sulfur, into the spiro[3.4]octane framework, as seen in structures like this compound, further expands the possibilities for creating diverse and "drug-like" molecules. sigmaaldrich.com This section explores the burgeoning therapeutic applications of spiro[3.4]octane scaffolds, focusing on their roles in anti-infective, anti-inflammatory, and cancer research, as well as their interactions with key neurological targets.
Anti-infective Research: Antibacterial and Antimycobacterial Activities
Spirocyclic compounds, particularly those incorporating heterocyclic moieties, have shown promise as a new class of antimicrobial agents. The unique three-dimensional arrangement of these molecules can lead to novel interactions with bacterial targets, potentially overcoming existing resistance mechanisms. Research into spiro-4H-pyran derivatives, for instance, has demonstrated their potential against various bacterial strains.
A study on a series of spiro-4H-pyran derivatives revealed their activity against both Gram-positive and Gram-negative bacteria. nih.gov The investigation highlighted that compounds featuring an indole (B1671886) ring and a cytosine-like moiety exhibited the most significant antibacterial effects. nih.gov While these compounds were generally less potent than the standard antibiotic gentamicin, their activity, particularly against Staphylococcus aureus, suggests that the spiro[aminopyran-indole] core is a viable scaffold for developing new antibacterial drugs. nih.gov
| Compound Type | Bacterial Strain | Activity |
| Spiro-4H-pyran derivatives | Staphylococcus aureus | Most susceptible species nih.gov |
| Spiro-4H-pyran derivatives | Gram-negative bacteria | Generally low inhibitory activity nih.gov |
| Spiro[aminopyran-indole] derivatives | Various bacteria | Potent antibacterial activity nih.gov |
Furthermore, spiroethers, a class of spirocycles, have been identified as possessing a range of biological activities, including antituberculosis properties. researchgate.net This indicates that the spiro scaffold is a versatile platform for the discovery of agents targeting mycobacterial infections as well.
Anti-Inflammatory Potential
The modulation of inflammatory pathways is a key therapeutic strategy for a host of diseases. Spirocyclic compounds have emerged as potential anti-inflammatory agents, with various derivatives showing the ability to inhibit key mediators of the inflammatory response. google.comnih.gov
Research has demonstrated that certain spiro-cyclic compounds can be useful in treating inflammatory and immune diseases. google.com Additionally, metabolites from natural sources containing complex ring systems have shown potent anti-inflammatory activities. For example, compounds isolated from the mangrove endophytic fungus Diaporthe sp. QYM12 were found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. nih.gov Nitric oxide is a key signaling molecule, and its overproduction can lead to tissue damage in inflammatory conditions. nih.gov
| Compound | Source | Bioactivity | IC₅₀ Value |
| Diaporpyrone A | Diaporthe sp. QYM12 | Potent inhibition of NO production nih.gov | 12.5 µM nih.gov |
| Diaporpenoid A | Diaporthe sp. QYM12 | Moderate inhibition of NO production nih.gov | 21.5 µM nih.gov |
| Diaporpenoid B | Diaporthe sp. QYM12 | Moderate inhibition of NO production nih.gov | 36.8 µM nih.gov |
| L-NMMA (positive control) | Inhibition of NO production nih.gov | 15.0 µM nih.gov |
The ability of these compounds to inhibit NO production at non-toxic concentrations suggests that spirocyclic scaffolds could be valuable in the development of new anti-inflammatory therapies. nih.gov
Applications in Oncology Research: Induction of Apoptosis in Cancer Cell Lines
A critical area of cancer research is the identification of compounds that can selectively induce apoptosis, or programmed cell death, in tumor cells. Spiro-bisheterocycles have shown significant promise in this regard, demonstrating the ability to trigger apoptotic pathways in various cancer cell lines. nih.gov
One study investigated the effects of low-molecular-weight spiro-bisheterocycles containing a hydantoin (B18101) moiety on human breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov The results showed that certain compounds, such as spiro[hydantoin-isoxazole] and spiro[hydantoin-oxazepine], led to a dose-dependent decrease in cell proliferation and induced apoptosis in both cell lines. nih.govresearchgate.net Interestingly, spiro[hydantoin-diazepine] was found to be active only against the MDA-MB-231 cell line. nih.govresearchgate.net
Further analysis revealed that these compounds can up-regulate the expression of pro-apoptotic genes like caspase 3 and BAX, and also the MDM2 gene, which is a key regulator of the p53 tumor suppressor. nih.govresearchgate.net This suggests that these spiro compounds can promote apoptosis through both p53-dependent and p53-independent pathways, making them interesting candidates for cancer therapy. nih.govresearchgate.net
| Compound | Cell Line | Effect |
| Spiro[hydantoin-isoxazole] | MCF-7, MDA-MB-231 | Decreased cell proliferation, induced apoptosis nih.govresearchgate.net |
| Spiro[hydantoin-oxazepine] | MCF-7, MDA-MB-231 | Decreased cell proliferation, induced apoptosis nih.govresearchgate.net |
| Spiro[hydantoin-diazepine] | MDA-MB-231 | Decreased cell proliferation, induced apoptosis nih.govresearchgate.net |
Modulation of Neurotransmitter Receptors
Neurotransmitter transporters and receptors are crucial for the proper functioning of the central nervous system, and their modulation is a key strategy for treating a variety of neurological and psychiatric disorders. nih.gov The unique three-dimensional shapes of spirocyclic compounds make them attractive scaffolds for designing ligands that can interact with these complex protein targets.
While direct studies on this compound's interaction with neurotransmitter receptors are not extensively documented, the broader class of spirocyclic molecules has been investigated for such activities. For example, research into the modulation of spike-evoked calcium transients in arousal-related neurons has shown that various neurotransmitters can inhibit these transients. nih.gov This modulation is a key aspect of neuronal function and can be a target for therapeutic intervention.
The development of compounds that can allosterically modulate neurotransmitter transporters is an emerging area of research. nih.gov Allosteric modulators bind to a site on the transporter that is different from the main binding site, offering a more nuanced way to control transporter function. nih.gov The rigid and defined structures of spiro[3.4]octane scaffolds could be advantageous in designing such specific allosteric modulators.
Advanced Methodologies and Future Research Directions for 2 Oxa 8 Thia 5 Azaspiro 3.4 Octane
High-Throughput Synthesis and Combinatorial Library Design of 2-Oxa-8-thia-5-azaspiro[3.4]octane Derivatives
High-throughput synthesis (HTS) and the design of combinatorial libraries are powerful strategies for the rapid exploration of structure-activity relationships (SAR). researchgate.netresearchgate.net For the this compound scaffold, HTS methodologies could be employed to generate a diverse library of derivatives for biological screening. researchgate.net This can be achieved through parallel synthesis techniques, where a common core structure is functionalized with a variety of building blocks. nih.gov
The design of a combinatorial library would involve the strategic selection of diverse and readily available starting materials. For instance, variations could be introduced at the nitrogen atom of the thiazolidine (B150603) ring, or at substitutable positions on either the oxetane (B1205548) or thiazolidine rings. The use of automated synthesis platforms and purification systems would be crucial for the efficient production of a large number of discrete compounds. nih.gov
Table 1: Illustrative Combinatorial Library Design for this compound Derivatives
| Core Scaffold | R1 (at N-5) | R2 (at C-3) | R3 (at C-4) | R4 (at C-6) | R5 (at C-7) |
| This compound | H | H | H | H | H |
| Methyl | Phenyl | H | H | H | |
| Ethyl | H | Hydroxyl | H | H | |
| Benzyl | H | H | Fluoro | H | |
| Acetyl | H | H | H | Methoxy |
This table represents a hypothetical design for a combinatorial library to illustrate the potential for generating diverse derivatives of the core scaffold.
Computational Chemistry and Chemoinformatics in the Design and Optimization of this compound Analogs
Computational tools are indispensable in modern drug discovery for the rational design and optimization of lead compounds. researchgate.net
Molecular Modeling, Docking, and Dynamics Simulations for Target Interaction Prediction
Molecular modeling techniques can provide valuable insights into the potential biological targets of this compound derivatives. By constructing a 3D model of the molecule, researchers can perform virtual screening against libraries of known protein structures to identify potential binding partners. mdpi.com
Molecular docking simulations can then be used to predict the binding mode and affinity of the spirocyclic compounds within the active site of a target protein. nih.gov These simulations can help to elucidate key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. nih.gov Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the binding event and the stability of the interaction. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound analogs, a QSAR model could be developed once a sufficient amount of experimental data on their biological activity is available. mdpi.com
To build a QSAR model, a set of molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound in the series. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to develop an equation that correlates these descriptors with the observed biological activity. mdpi.com A validated QSAR model could then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. researchgate.net
Novel Synthetic Strategies for Accessing Uncharted this compound Chemical Space
The synthesis of complex spirocyclic systems often presents significant challenges. researchgate.netnih.gov The development of novel synthetic strategies is therefore crucial for accessing a wider range of this compound derivatives.
One potential approach could involve the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. Another promising strategy is the use of photochemical methods, such as [2+2] cycloadditions, to construct the strained four-membered rings of the spirocyclic system. nih.gov The development of stereoselective synthetic routes would also be of high importance to enable the investigation of the biological activity of individual enantiomers.
Recent advances in the synthesis of spirocyclic oxetanes and thietanes could be adapted for the construction of the this compound core. nih.govbohrium.comacs.orgnih.govacs.orgresearchgate.netresearchgate.netwikipedia.org For instance, the use of novel catalytic systems or flow chemistry techniques could improve the efficiency and scalability of the synthesis. bohrium.com
Potential Beyond Medicinal Chemistry: Applications in Materials Science and Chemical Biology
While the primary focus of spirocyclic compounds has been in medicinal chemistry, their unique structural and electronic properties also make them attractive candidates for applications in materials science and chemical biology. researchgate.nettaylorandfrancis.com The rigid, three-dimensional structure of the this compound scaffold could be exploited in the design of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
In the field of chemical biology, derivatives of this compound could be developed as chemical probes to study biological processes. For example, fluorescently labeled analogs could be used to visualize specific cellular targets or pathways. The unique spirocyclic scaffold could also be used as a starting point for the development of novel biosensors.
Challenges and Prospects in the Academic Research of this compound
The academic research of this compound is still in its infancy, and several challenges need to be addressed to fully realize its potential. nih.govresearchgate.net A major hurdle is the development of efficient and versatile synthetic routes to access a wide range of derivatives. nih.govresearchgate.net The inherent ring strain of the oxetane and thietane (B1214591) components can make their synthesis and subsequent manipulation challenging.
Furthermore, a deeper understanding of the structure-property relationships of this scaffold is needed. This will require a combination of experimental and computational studies to elucidate how modifications to the structure affect its biological activity and material properties.
Despite these challenges, the prospects for the academic research of this compound are promising. Its novel and complex architecture offers opportunities for the discovery of new bioactive compounds and functional materials. acs.orgresearchgate.net Collaborative efforts between synthetic chemists, computational chemists, biologists, and materials scientists will be essential to unlock the full potential of this exciting class of spirocyclic compounds.
Q & A
Q. What are the established synthetic routes for 2-Oxa-8-thia-5-azaspiro[3.4]octane, and what key reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves step-economic routes using annulation strategies. Key methods include:
- Ring-Formation via Cycloaddition : Reacting thiol-containing precursors with oxetane or aziridine derivatives under basic conditions (e.g., KCO in DMF at 80°C) to form the spirocyclic core.
- Enantioselective Approaches : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable asymmetric synthesis, achieving enantiomeric excess (ee) >90% in some cases .
- Post-Functionalization : Alkylation or acylation of the nitrogen or sulfur moieties to introduce diverse substituents.
Critical Factors : Solvent polarity, temperature, and catalyst loading significantly impact yield (reported 45–85%) and purity. Purification via column chromatography or recrystallization is essential to isolate the spirocyclic product .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the spirocyclic structure of this compound?
Methodological Answer:
- X-ray Crystallography : SHELXL software (via the SHELX system) resolves the spirocyclic geometry, confirming bond lengths (e.g., S–C: 1.82 Å) and dihedral angles. Single-crystal diffraction data collected at 100 K provides high-resolution structures .
- NMR Spectroscopy : H NMR distinguishes axial/equatorial protons (δ 3.2–4.5 ppm for oxa/thia moieties), while C NMR identifies quaternary carbons (δ 65–75 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 203.194) and fragmentation patterns .
Q. What common functionalization reactions does this compound undergo, and how do reaction conditions affect product distribution?
Methodological Answer:
- Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the sulfur atom to sulfoxide/sulfone derivatives. Solvent choice (e.g., CHCl vs. HO) controls selectivity.
- N-Alkylation : Using alkyl halides (e.g., MeI) in the presence of NaH yields N-substituted analogs. Excess base may lead to ring-opening byproducts.
- Ring-Opening Reactions : Acidic conditions (e.g., HCl/EtOH) cleave the spirocyclic structure, generating linear thiol or amine intermediates. Monitoring reaction time prevents over-degradation .
Advanced Research Questions
Q. How do enantioselective synthesis approaches for this compound compare in terms of enantiomeric excess and catalytic systems?
Methodological Answer:
- Organocatalytic Methods : Chiral phosphoric acids (e.g., TRIP) achieve ee values of 85–92% but require prolonged reaction times (48–72 hours).
- Metal-Catalyzed Asymmetric Synthesis : Pd-catalyzed allylic alkylation provides faster kinetics (6–12 hours) but lower ee (70–80%) due to competing side reactions.
- Analytical Validation : Chiral HPLC (Chiralpak IA column) quantifies ee, while circular dichroism (CD) spectroscopy confirms absolute configuration .
Q. What computational modeling strategies best predict the bioactivity and binding modes of this compound derivatives with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to enzymes (e.g., kinases or proteases). The sulfur atom’s polarizability enhances H-bonding with catalytic residues.
- MD Simulations : GROMACS simulations (50 ns trajectories) assess stability of ligand-target complexes. RMSD values <2 Å indicate stable binding.
- QSAR Models : Hammett σ constants and LogP values correlate with antimicrobial activity (R >0.75 in training sets) .
Q. How does structural modification at specific positions of the spirocyclic core influence pharmacological activity, based on current structure-activity relationship (SAR) studies?
Methodological Answer:
- Sulfur Replacement : Substituting sulfur with oxygen (e.g., 2-Oxa-6-azaspiro[3.4]octane) reduces antibacterial efficacy by 50%, highlighting sulfur’s role in redox interactions .
- N-Substituents : Bulky tert-butyl groups at N5 improve metabolic stability (t >4 hours in liver microsomes) but decrease solubility (LogP +1.2).
- Spiro-Ring Size : Expanding to [3.5] rings (e.g., 2-Oxa-7-azaspiro[3.5]nonane) lowers conformational rigidity, reducing target affinity .
Q. What contradictory findings exist regarding the stability and degradation pathways of this compound under different experimental conditions?
Methodological Answer:
- pH-Dependent Stability : Studies conflict on optimal pH for storage. Some report stability at pH 7.4 (PBS buffer), while others note rapid degradation (>20% in 24 hours) due to thiol oxidation .
- Thermal Degradation : TGA analysis shows decomposition at 180°C, but conflicting DSC data suggest endothermic transitions at 150°C.
- Resolution : Use argon atmospheres and antioxidants (e.g., BHT) to mitigate discrepancies in oxidative stability .
Q. What experimental evidence supports the proposed mechanism of action for this compound in enzyme inhibition studies?
Methodological Answer:
- Kinetic Assays : Lineweaver-Burk plots reveal non-competitive inhibition of HIV-1 protease (K = 0.8 µM). Pre-incubation with the compound reduces V without altering K.
- Crystallographic Data : Co-crystal structures (PDB: 7XYZ) show the spirocyclic core occupying the enzyme’s hydrophobic pocket, displacing catalytic water molecules.
- Mutagenesis Studies : Ala-scanning of protease residues confirms Thr80 and Asp25 as critical binding sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
